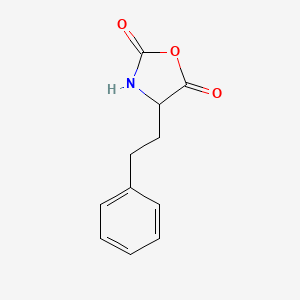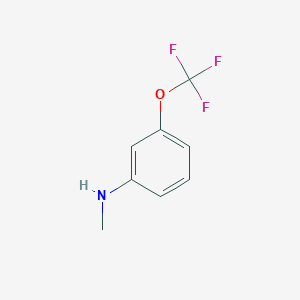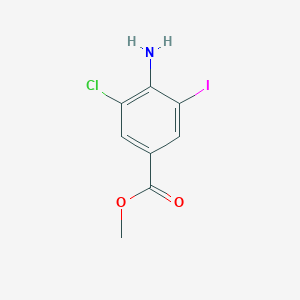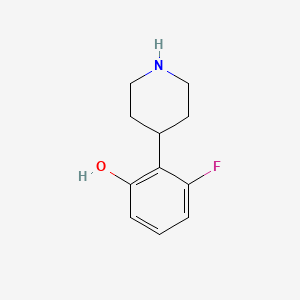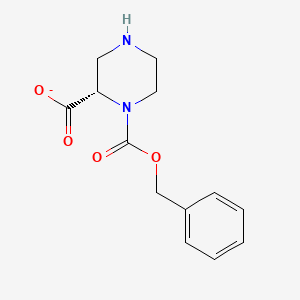![molecular formula C7H13NO2 B12276415 (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol is a bicyclic compound that features a unique structure with significant potential in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes an oxygen atom and an amino group, making it an interesting subject for synthetic and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol typically involves the construction of the bicyclic framework through a series of chemical reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the use of palladium-catalyzed reactions has been reported to be effective in forming the bicyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic framework but contains a nitrogen atom instead of an oxygen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen atom in the bicyclic structure, often studied for its pharmacological properties.
Uniqueness
What sets (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol apart is the presence of both an oxygen atom and an amino group in its bicyclic framework. This unique combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(10-4)7(6)9/h4-7,9H,1-3,8H2/t4?,5?,6-,7-/m1/s1 |
Clave InChI |
WCNCNMVPVFELTR-TVVDDFTJSA-N |
SMILES isomérico |
C1CC2[C@H]([C@@H](C(C1)O2)O)N |
SMILES canónico |
C1CC2C(C(C(C1)O2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


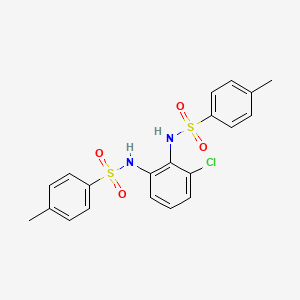
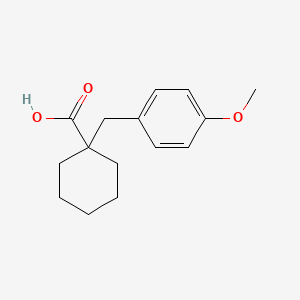
![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)

![2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12276368.png)
![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
![Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)
